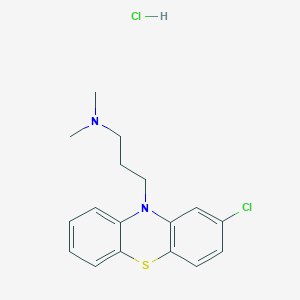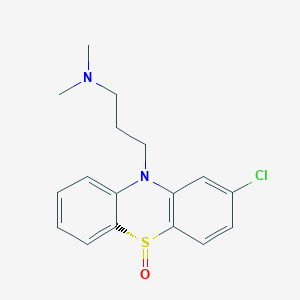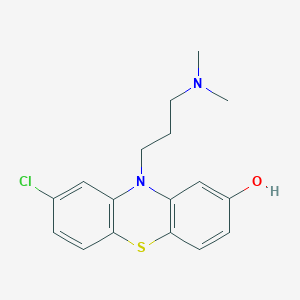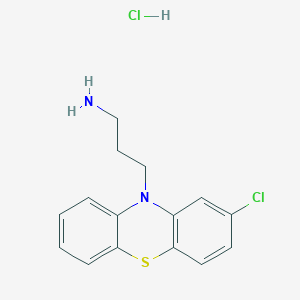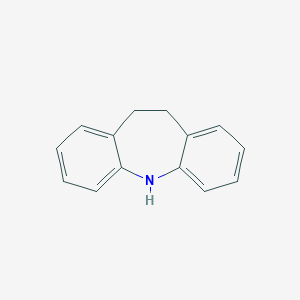
Iminodibenzyl
Overview
Description
. It is a derivative of dibenzazepine and is characterized by a seven-membered ring fused to two benzene rings. This compound is of significant interest due to its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Iminodibenzyl is a building block of many antipsychotic drugs . It primarily targets the D2-dopamine receptor in the central nervous system . The D2-dopamine receptor plays a crucial role in the regulation of various neurological and psychiatric functions.
Mode of Action
The mechanism of action of this compound is primarily through the suppression of the central dopamine nervous system based on the D2-dopamine receptor blocking action . By inhibiting the D2-dopamine receptor, this compound can alter the neurotransmission of dopamine, which is a key neurotransmitter involved in mood regulation and reward-motivated behavior.
Biochemical Pathways
This compound, by inhibiting delta-5-desaturase (D5D) activity, could shift the di-homo-gamma-linolenic acid (DGLA) peroxidation from arachidonic acid to 8-hydroxyoctanoic acid (8-HOA) in high COX-2 microenvironment of certain cancer cells . This shift in DGLA peroxidation can lead to the activation of the intrinsic apoptosis pathway, resulting in cell death .
Pharmacokinetics
It’s known that this compound is a crystalline powder with a molecular weight of 19526 . It has a melting point of 105-108 °C and a boiling point of 321.94°C . These properties may influence its absorption and distribution in the body, but more research is needed to fully understand its pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of 8-HOA, which causes a reduction in HDAC (Histone Deacetylase) activity . This leads to the activation of the intrinsic apoptosis pathway, resulting in cell death . Additionally, it can cause a reduction in filopodia and lamellipodia, and epithelial-mesenchymal transition markers, leading to decreased cancer cell migration .
Biochemical Analysis
Biochemical Properties
Iminodibenzyl is known to interact with certain enzymes and proteins. For instance, it has been identified as an inhibitor of delta-5-desaturase (D5D), an enzyme involved in fatty acid metabolism . By inhibiting D5D activity, this compound can shift the peroxidation of di-homo-gamma-linolenic acid (DGLA) from arachidonic acid to 8-hydroxyoctanoic acid (8-HOA) in high COX-2 microenvironments .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. In breast cancer cells, for example, this compound stimulated 8-HOA has been shown to cause a reduction in HDAC activity, resulting in the activation of the intrinsic apoptosis pathway . Additionally, it has been associated with reduced filopodia and lamellipodia, and changes in epithelial-mesenchymal transition markers, leading to decreased cancer cell migration .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the D5D enzyme. By inhibiting D5D activity, this compound can shift the peroxidation of DGLA from arachidonic acid to 8-HOA in high COX-2 microenvironments . This shift in peroxidation can lead to various cellular effects, including a reduction in HDAC activity and changes in cell migration .
Temporal Effects in Laboratory Settings
For instance, in breast cancer cells, this compound has been observed to cause a reduction in HDAC activity, leading to the activation of the intrinsic apoptosis pathway .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not well-documented. It is known that the compound can have significant effects on tumor size. In an orthotopic breast cancer model, the combination of this compound and DGLA was observed to reduce tumor size .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid metabolism, specifically in the peroxidation of DGLA. By inhibiting D5D activity, this compound can shift the peroxidation of DGLA from arachidonic acid to 8-HOA .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,11-Dihydro-5H-dibenzo[b,f]azepine can be synthesized through several methods. One common method involves the reduction of 10,11-dihydro-5H-dibenzo[b,f]azepine-10-carboxylic acid using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 10,11-dihydro-5H-dibenzo[b,f]azepine often involves large-scale reduction processes. The compound is produced in high yields and purity, making it suitable for use as an intermediate in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-5H-dibenzo[b,f]azepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 10,11-dihydro-5H-dibenzo[b,f]azepine-10-carboxylic acid.
Reduction: Reduction of the carboxylic acid derivative yields the parent compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed:
Oxidation: 10,11-Dihydro-5H-dibenzo[b,f]azepine-10-carboxylic acid.
Reduction: 10,11-Dihydro-5H-dibenzo[b,f]azepine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepine has a wide range of applications in scientific research:
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
Carbamazepine: A widely used anticonvulsant with a similar tricyclic structure.
Oxcarbazepine: Another anticonvulsant that is structurally related but has different pharmacokinetic properties.
Desipramine: A tricyclic antidepressant with a similar core structure.
These compounds share structural similarities but differ in their specific applications and pharmacological profiles.
Properties
IUPAC Name |
6,11-dihydro-5H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMRRZONCYIFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049414 | |
| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-19-9 | |
| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iminodibenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iminodibenzyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenz[b,f]azepine, 10,11-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMINODIBENZYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262BX7OE3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of iminodibenzyl?
A1: this compound has the molecular formula C14H13N and a molecular weight of 195.26 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have characterized this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. These techniques provide valuable information about the compound's structure, electronic properties, and fragmentation patterns. [, , ]
Q3: How is this compound typically synthesized?
A3: this compound can be synthesized through various methods. One common approach is the catalytic deamination of 2,2′-diaminodibenzyl using catalysts like γ-Al2O3 in the presence of steam. This method has shown high yields approaching 100%. []
Q4: Can this compound be converted to other useful compounds?
A4: Yes, this compound can be further modified to produce other valuable compounds. For instance, catalytic dehydrogenation of this compound over iron-containing oxides in the presence of steam yields iminostilbene, a significant intermediate in pharmaceutical synthesis. []
Q5: What is the role of catalysts in the synthesis and modification of this compound?
A5: Catalysts play a crucial role in enhancing the efficiency and selectivity of reactions involving this compound. For example, in the synthesis of this compound from 2,2′-diaminodibenzyl, γ-Al2O3 significantly improves the yield and enables continuous synthesis for extended periods without needing catalyst replacement. [] Similarly, specific catalysts like those containing iron oxides facilitate the dehydrogenation of this compound to iminostilbene. []
Q6: What are the primary applications of this compound and its derivatives?
A6: this compound derivatives find widespread use as intermediates in synthesizing medicinal substances, particularly pharmaceuticals. They serve as crucial building blocks for various drugs, including antidepressants and antipsychotics. [, ]
Q7: How is this compound used in material science?
A7: this compound is incorporated into the synthesis of conjugated polymers, which exhibit luminescent properties. These polymers have potential applications in organic light-emitting diodes (OLEDs) and fluorescence sensors. [, , ]
Q8: How does the structure of this compound contribute to its applications in material science?
A8: The structure of this compound, with its dibenzoazepine core, allows for facile functionalization and incorporation into polymer backbones. This structural feature enables the tuning of electronic and optical properties, leading to diverse applications in areas like luminescent materials and sensors. [, ]
Q9: What are the pharmacological properties of this compound derivatives?
A9: this compound derivatives, particularly those with substitutions on the nitrogen atom, exhibit a range of pharmacological properties. They are known to interact with dopamine receptors in the central nervous system, leading to their use as antidepressants and antipsychotics. [, , ]
Q10: Are there any known toxicological concerns associated with this compound derivatives?
A11: While generally considered safe, this compound derivatives can cause side effects like constipation and, in rare cases, adynamic ileus. []
Q11: Has the metabolism of this compound derivatives been studied?
A12: Yes, studies on the metabolism of this compound derivatives, such as trimipramine, have been conducted in humans. These studies revealed metabolic pathways involving N-dealkylation, N-demethylation, and aromatic hydroxylation. []
Q12: What analytical techniques are used to quantify this compound and its derivatives?
A12: Several analytical methods are employed for quantifying this compound and its derivatives, including:
- Gas Chromatography (GC): This technique is particularly useful for determining this compound and its impurities in pharmaceutical formulations. [, ]
- High-Performance Liquid Chromatography (HPLC): This versatile method is widely used to determine the concentration of this compound and its impurities in various matrices. []
- Spectrophotometry: This technique utilizes the absorbance properties of this compound derivatives to quantify them. [, ]
Q13: Are there specific considerations for validating analytical methods for this compound and its derivatives?
A14: Yes, validation of analytical methods for this compound derivatives is crucial to ensure accuracy, precision, and specificity. Researchers must establish parameters like linearity, range, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness during method validation. [, ]
Q14: Is there any information on the environmental impact of this compound and its derivatives?
A15: While limited information is available on the environmental impact of this compound itself, research on similar compounds highlights the importance of responsible waste management and exploring strategies to mitigate potential environmental risks. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


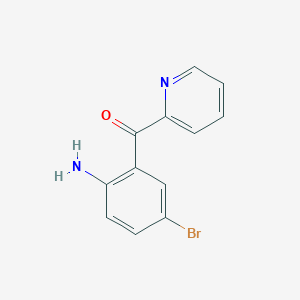
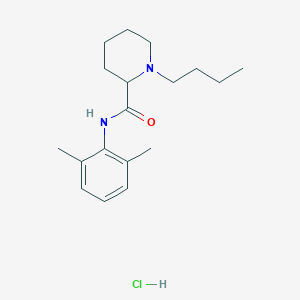

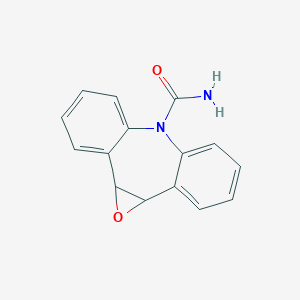
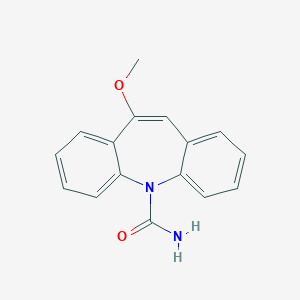
![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)

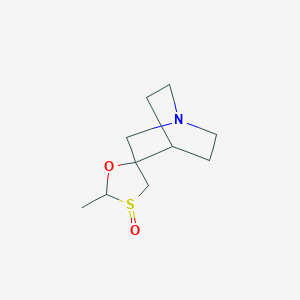
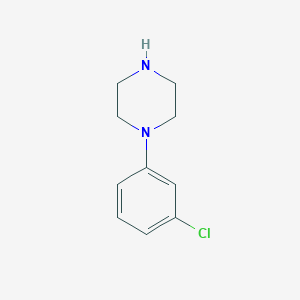
![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
